molecular formula C8H4Br2FN B1410012 3,4-Dibromo-2-fluorophenylacetonitrile CAS No. 1806346-17-7

3,4-Dibromo-2-fluorophenylacetonitrile

Cat. No. B1410012
CAS RN: 1806346-17-7
M. Wt: 292.93 g/mol
InChI Key: WFFYAERXQGPVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-2-fluorophenylacetonitrile (DBFPA) is an organic compound that has been studied for its potential applications in a variety of scientific fields. DBFPA is a colorless liquid with a strong odor, and is a derivative of benzonitrile. It has been used in the synthesis of heterocyclic compounds, as well as in the synthesis of several pharmaceuticals. DBFPA has also been used as a reagent in the preparation of other compounds, such as organometallic compounds, and has been studied for its potential applications in drug delivery systems, as well as for its potential as a catalyst in organic synthesis.

Scientific Research Applications

3,4-Dibromo-2-fluorophenylacetonitrile has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of heterocyclic compounds, as well as in the synthesis of several pharmaceuticals. 3,4-Dibromo-2-fluorophenylacetonitrile has also been used as a reagent in the preparation of other compounds, such as organometallic compounds. It has been studied for its potential applications in drug delivery systems, and has been used in the synthesis of polymers and other nanomaterials. Additionally, 3,4-Dibromo-2-fluorophenylacetonitrile has been used as a catalyst in organic synthesis.

Mechanism of Action

3,4-Dibromo-2-fluorophenylacetonitrile is an organic compound that is composed of both bromine and fluorine atoms. The bromine atoms are electron-withdrawing, while the fluorine atoms are electron-donating. This allows 3,4-Dibromo-2-fluorophenylacetonitrile to act as a Lewis acid, which can catalyze the formation of a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dibromo-2-fluorophenylacetonitrile are not well understood. However, it has been suggested that 3,4-Dibromo-2-fluorophenylacetonitrile may act as an inhibitor of certain enzymes, and may also have an effect on the metabolism of certain compounds. Additionally, 3,4-Dibromo-2-fluorophenylacetonitrile has been shown to bind to DNA, and may affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-Dibromo-2-fluorophenylacetonitrile in laboratory experiments include its low cost, its ease of synthesis, and its low toxicity. Additionally, 3,4-Dibromo-2-fluorophenylacetonitrile is a versatile reagent that can be used in a variety of reactions. The main limitation of using 3,4-Dibromo-2-fluorophenylacetonitrile is that it is a highly reactive compound, which can lead to the formation of unwanted byproducts.

Future Directions

The potential future directions for research on 3,4-Dibromo-2-fluorophenylacetonitrile include further investigation into its biochemical and physiological effects, its potential applications in drug delivery systems, and its potential use as a catalyst in organic synthesis. Additionally, further research into the synthesis of 3,4-Dibromo-2-fluorophenylacetonitrile and its derivatives could lead to the development of new and improved synthetic methods. Finally, further investigation into the structure-activity relationships of 3,4-Dibromo-2-fluorophenylacetonitrile could lead to the development of new and improved pharmaceuticals.

properties

IUPAC Name

2-(3,4-dibromo-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-6-2-1-5(3-4-12)8(11)7(6)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFYAERXQGPVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2-fluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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